Cas no 887596-60-3 ((4-methoxy-3-methylphenyl)methylhydrazine)

(4-Methoxy-3-methylphenyl)methylhydrazine is a specialized hydrazine derivative featuring a methoxy and methyl substituent on the phenyl ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural attributes, including the electron-donating methoxy group and sterically influenced methyl group, enhance its reactivity in condensation and cyclization reactions. The compound exhibits stability under controlled conditions, making it suitable for use in multi-step synthetic processes. Its well-defined purity and consistent performance render it valuable for research and industrial applications requiring precise hydrazine-based building blocks. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
(4-methoxy-3-methylphenyl)methylhydrazine structure
887596-60-3 structure
Product Name:(4-methoxy-3-methylphenyl)methylhydrazine
CAS No:887596-60-3
MF:C9H14N2O
MW:166.220262050629
MDL:MFCD07786537
CID:713955
PubChem ID:53404033
Update Time:2025-06-08

(4-methoxy-3-methylphenyl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • Hydrazine,[(4-methoxy-3-methylphenyl)methyl]-
    • (4-methoxy-3-methylphenyl)methylhydrazine
    • 3-Methyl-4-methoxy-benzyl-hydrazine
    • AKOS011413208
    • Ethyl 2-((1-nitropentan-2-yl)thio)acetate
    • DTXSID30695307
    • [(4-Methoxy-3-methylphenyl)methyl]hydrazine
    • EN300-274160
    • 887596-60-3
    • MDL: MFCD07786537
    • Inchi: 1S/C9H14N2O/c1-7-5-8(6-11-10)3-4-9(7)12-2/h3-5,11H,6,10H2,1-2H3
    • InChI Key: NCLCWDMBBPIOTL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(CNN)=CC=1C

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.3Ų

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Additional information on (4-methoxy-3-methylphenyl)methylhydrazine

Recent Advances in the Study of (4-methoxy-3-methylphenyl)methylhydrazine (CAS: 887596-60-3) in Chemical Biology and Pharmaceutical Research

The compound (4-methoxy-3-methylphenyl)methylhydrazine (CAS: 887596-60-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to synthesize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic uses. The information presented herein is derived from recent peer-reviewed publications, industry reports, and technical documents, ensuring the accuracy and relevance of the content.

(4-methoxy-3-methylphenyl)methylhydrazine is a hydrazine derivative characterized by the presence of a methoxy and a methyl group on the phenyl ring. Its unique chemical structure makes it a promising candidate for various pharmacological applications. Recent studies have focused on elucidating its mechanism of action, particularly its role as a potential inhibitor of monoamine oxidase (MAO) enzymes, which are implicated in several neurological disorders. The compound's ability to modulate MAO activity suggests its utility in the treatment of conditions such as depression, Parkinson's disease, and Alzheimer's disease.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and biological evaluation of (4-methoxy-3-methylphenyl)methylhydrazine derivatives. The study employed a combination of computational modeling and in vitro assays to assess the compound's binding affinity and selectivity for MAO isoforms. The results demonstrated that the compound exhibited high selectivity for MAO-B over MAO-A, with an IC50 value in the nanomolar range. This selectivity is particularly advantageous for minimizing side effects associated with non-selective MAO inhibitors, such as dietary restrictions and hypertensive crises.

Another area of interest is the compound's potential application in oncology. Preliminary studies have indicated that (4-methoxy-3-methylphenyl)methylhydrazine may possess antitumor properties, possibly through the inhibition of key enzymes involved in tumor cell proliferation. A recent preprint on bioRxiv reported that the compound exhibited cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The study also highlighted the compound's ability to induce apoptosis and inhibit angiogenesis, suggesting a multifaceted mechanism of action. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

The pharmacokinetic properties of (4-methoxy-3-methylphenyl)methylhydrazine have also been a subject of investigation. A study published in Drug Metabolism and Disposition explored the compound's absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The findings indicated that the compound has good oral bioavailability and a favorable half-life, making it a viable candidate for further development. Additionally, the study identified the major metabolic pathways of the compound, which could inform future optimization efforts to enhance its stability and efficacy.

Despite these promising findings, several challenges remain in the development of (4-methoxy-3-methylphenyl)methylhydrazine as a therapeutic agent. One key issue is the potential for off-target effects, which could limit its clinical utility. Researchers are currently exploring structural modifications to improve the compound's specificity and reduce toxicity. Another challenge is the need for comprehensive toxicology studies to ensure the compound's safety in humans. Collaborative efforts between academia and industry will be crucial to address these challenges and advance the compound toward clinical trials.

In conclusion, (4-methoxy-3-methylphenyl)methylhydrazine (CAS: 887596-60-3) represents a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. Recent studies have shed light on its mechanism of action, selectivity, and pharmacokinetic properties, providing a solid foundation for future research. However, further investigations are needed to overcome existing challenges and fully realize the compound's potential. This research brief underscores the importance of continued exploration of this compound and its derivatives in the pursuit of novel and effective treatments.

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